Methyl 3-fluoro-1H-indazole-6-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 194.16 g/mol. It features a unique structure comprising an indazole ring with a fluorine atom at the third position and a carboxylate group at the sixth position. This compound is categorized under indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physical properties.
The synthesis of methyl 3-fluoro-1H-indazole-6-carboxylate typically involves several steps:
Industrial production may involve optimizing these reaction conditions for large-scale synthesis .
Methyl 3-fluoro-1H-indazole-6-carboxylate has potential applications in various fields:
Several compounds share structural similarities with methyl 3-fluoro-1H-indazole-6-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1H-indazole-6-carboxylate | Lacks fluorine atom | Different biological activities due to absence of fluorine |
| Methyl 3-bromo-1H-indazole-6-carboxylate | Contains bromine instead of fluorine | Variations in reactivity and potency |
| 6-Fluoro-3-methyl-1H-indazole | Similar structure but lacks carboxylate group | Affects chemical properties and applications |
Methyl 3-fluoro-1H-indazole-6-carboxylate is unique due to its combination of the fluorine atom and carboxylate group, which may confer specific chemical and biological properties that are advantageous for research and industrial applications .